
Phosphine, bis(3-methylphenyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, bis(3-methylphenyl)phenyl- is an organophosphorus compound with the molecular formula C20H19P. It is a tertiary phosphine, which means it contains a phosphorus atom bonded to three carbon atoms. This compound is known for its applications in various fields, including catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphine, bis(3-methylphenyl)phenyl- can be synthesized through the reaction of chlorophosphines with Grignard reagents. The general reaction involves the interaction of a chlorophosphine with an organomagnesium reagent, leading to the formation of the desired phosphine compound . For example, the reaction of bis(3-methylphenyl)chlorophosphine with phenylmagnesium bromide can yield phosphine, bis(3-methylphenyl)phenyl-.
Industrial Production Methods
Industrial production of phosphine, bis(3-methylphenyl)phenyl- typically involves large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, bis(3-methylphenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
Phosphine, bis(3-methylphenyl)phenyl- has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the efficiency of various chemical reactions.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of phosphine, bis(3-methylphenyl)phenyl- involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom acts as a nucleophile, interacting with electrophilic metal centers to facilitate the reaction process.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups.
Bis(4-methylphenyl)phenylphosphine: Similar structure but with different methyl group positions.
Uniqueness
Phosphine, bis(3-methylphenyl)phenyl- is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and coordination properties compared to other similar compounds .
Propriétés
Numéro CAS |
18803-08-2 |
|---|---|
Formule moléculaire |
C20H19P |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
bis(3-methylphenyl)-phenylphosphane |
InChI |
InChI=1S/C20H19P/c1-16-8-6-12-19(14-16)21(18-10-4-3-5-11-18)20-13-7-9-17(2)15-20/h3-15H,1-2H3 |
Clé InChI |
KQWVREMBQSAIGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


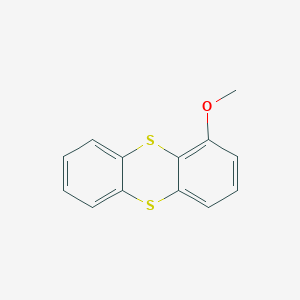

![4-hydroxy-3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B11941545.png)
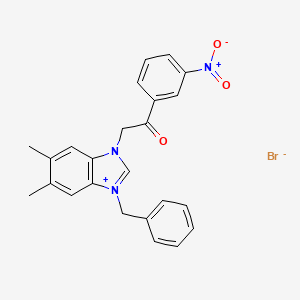


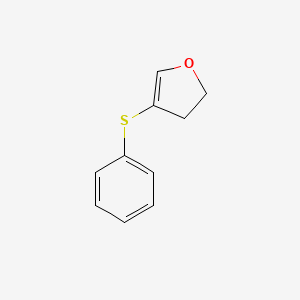

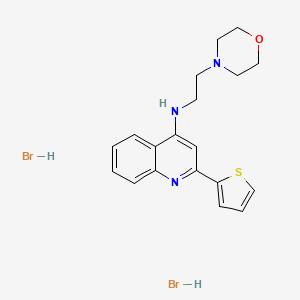
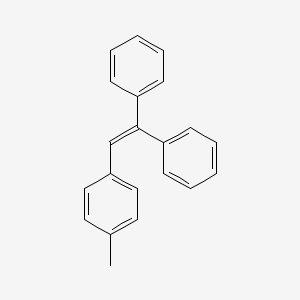

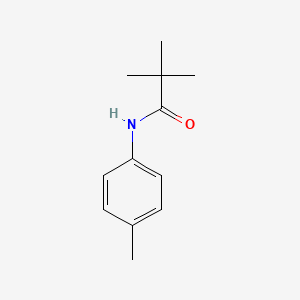

![[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine](/img/structure/B11941615.png)
